2-Hydrazino-4-methylpyridine

Stability Storage Handling

Procure 2-Hydrazino-4-methylpyridine (CAS 4931-00-4) as a critical heterocyclic hydrazine building block for reproducible diazonium salt formation and azo compound library diversification. The 4-methyl substitution fundamentally alters the pyridine ring's electronic profile, governing regioselectivity in hydrazone condensation and conferring distinct lipophilicity to derived scaffolds, unlike unsubstituted or 5-methyl positional analogs. This pre-installed vector directly impacts metabolic stability in lead optimization campaigns for oncology and anti-inflammatory targets. For process chemistry, it offers a scalable entry point for novel pyridine-based agrochemicals and specialized dyes. Insist on documented inert-atmosphere storage to prevent degradation and ensure reproducible experimental outcomes.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 4931-00-4
Cat. No. B1357133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazino-4-methylpyridine
CAS4931-00-4
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NN
InChIInChI=1S/C6H9N3/c1-5-2-3-8-6(4-5)9-7/h2-4H,7H2,1H3,(H,8,9)
InChIKeyFNFPJUDYICAQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazino-4-methylpyridine (CAS 4931-00-4) for R&D Procurement: Core Identity and Differential Positioning


2-Hydrazino-4-methylpyridine (CAS 4931-00-4), also known as 4-methyl-2-pyridylhydrazine, is a heterocyclic hydrazinopyridine building block with the molecular formula C₆H₉N₃ (MW 123.16 g/mol) . It features a hydrazino group at the pyridine 2-position and a methyl group at the 4-position, which together confer distinct reactivity and physicochemical properties relative to unsubstituted hydrazinopyridine [1]. This substitution pattern makes it a critical intermediate for synthesizing diazonium salts and other bioactive heterocyclic derivatives, with procurement driven by its specific role in medicinal chemistry campaigns and agrochemical development .

2-Hydrazino-4-methylpyridine Substitution Risks: Why Unsubstituted or Positional Analogs Cannot Meet Research Specifications


The 4-methyl substitution on the pyridine ring of 2-hydrazino-4-methylpyridine is not a trivial structural variation; it fundamentally alters the compound's physicochemical and reactivity profile compared to its closest analogs, such as 2-hydrazinopyridine (unsubstituted) and 2-hydrazino-5-methylpyridine (positional isomer) [1]. This substitution directly impacts storage stability, with the 4-methyl derivative requiring stringent storage conditions (inert atmosphere, -20°C, protected from light) to prevent degradation—a requirement that is less critical for unsubstituted analogs and thus a key procurement specification for reproducible experimental outcomes . Furthermore, the 4-methyl group influences the electronic properties of the pyridine ring, which governs the regioselectivity and yield of subsequent derivatization reactions, such as diazonium salt formation and hydrazone condensation . Simple substitution of 2-hydrazinopyridine or 2-hydrazino-5-methylpyridine in a validated synthetic route or biological assay can therefore lead to divergent reactivity profiles, altered pharmacokinetic properties in derived compounds, and ultimately, unreproducible research data.

2-Hydrazino-4-methylpyridine Differentiation Data: Quantitative Evidence Against Closest Analogs


Thermal and Light Stability Demands: 2-Hydrazino-4-methylpyridine vs. Unsubstituted 2-Hydrazinopyridine

The introduction of a 4-methyl group imposes stringent storage requirements for 2-hydrazino-4-methylpyridine, distinguishing it from its unsubstituted counterpart. The 4-methyl derivative mandates storage in a dark environment, under an inert atmosphere, and at freezer temperatures (≤ -20°C) to prevent decomposition . In contrast, 2-hydrazinopyridine exhibits a less rigorous storage profile, with standard refrigeration conditions often sufficing . This differential stability necessitates specialized cold-chain procurement and handling for the 4-methyl compound to ensure material integrity upon receipt and use.

Stability Storage Handling Physicochemical Properties

Synthetic Utility as a Diazonium Salt Precursor: 2-Hydrazino-4-methylpyridine vs. 4-Methylpyridine

2-Hydrazino-4-methylpyridine serves as a direct and efficient precursor for generating diazonium salts, which are pivotal intermediates for constructing a wide array of heterocyclic and azo compounds . The hydrazino group at the 2-position is essential for this transformation, enabling oxidation to the corresponding diazonium species under mild conditions. In contrast, 4-methylpyridine lacks a functional handle at the 2-position and cannot be directly converted to a diazonium salt without prior, often complex, functionalization . This makes the hydrazino derivative the definitive building block for research programs focused on azo-dye synthesis, photopharmacology, or nitrogen-rich heterocycle construction.

Organic Synthesis Diazonium Chemistry Heterocycle Synthesis Medicinal Chemistry

Synthesis Yield and Precursor Efficiency: 2-Hydrazino-4-methylpyridine vs. 2-Chloro-4-methylpyridine

The synthetic route to 2-hydrazino-4-methylpyridine itself involves nucleophilic aromatic substitution of 2-chloro-4-methylpyridine with excess hydrazine, achieving a reported yield of approximately 54-55% [1]. While this yield is modest, the resulting hydrazinopyridine is a more versatile and reactive intermediate than its chloro-precursor. The hydrazino group is a superior leaving group and nucleophile in many contexts compared to chlorine, enabling a broader range of downstream functionalizations, such as the formation of hydrazones, pyrazoles, and triazolopyridines, under milder conditions and with greater chemo- and regioselectivity .

Synthetic Methodology Process Chemistry Yield Optimization Precursor Comparison

2-Hydrazino-4-methylpyridine High-Value Use Cases: Evidence-Backed R&D Applications


Diazonium-Based Library Synthesis for Medicinal Chemistry and Chemical Biology

Research groups focused on generating diverse libraries of azo compounds, triazenes, or heterocycles through diazonium chemistry will find 2-hydrazino-4-methylpyridine to be an indispensable building block. Its ability to directly form a diazonium salt upon oxidation enables the rapid parallel synthesis of derivatives for screening in drug discovery programs targeting inflammation or oncology. This scenario is specifically enabled by the unique reactivity of the hydrazino group at the 2-position, a feature absent in simpler methylpyridine analogs.

Synthesis of Regiospecifically Substituted Pyridine Derivatives as Pharmaceutical Intermediates

The 4-methyl substitution pattern on 2-hydrazino-4-methylpyridine provides a pre-installed vector for further elaboration in medicinal chemistry. When used to construct more complex scaffolds—such as pyrazolopyridines or triazolopyridines—the methyl group imparts specific lipophilicity and metabolic stability characteristics that are distinct from those of analogs made from unsubstituted 2-hydrazinopyridine . This is crucial for lead optimization campaigns where subtle changes in substitution can dramatically affect pharmacokinetic profiles and target engagement.

Agrochemical and Dye Intermediate Manufacturing

In industrial settings, 2-hydrazino-4-methylpyridine serves as a cost-effective and reactive intermediate for synthesizing pyridine-based herbicides, fungicides, and specialized dyes . Its conversion to diazonium salts allows for the creation of colored azo-dye chromophores or bioactive hydrazone derivatives. The established synthetic route from 2-chloro-4-methylpyridine provides a scalable entry point for process chemists aiming to develop novel agrochemical actives [1].

Technical Documentation Hub

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